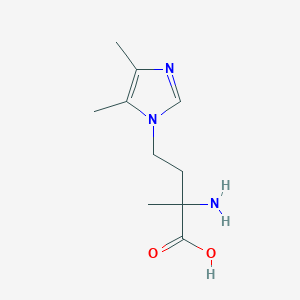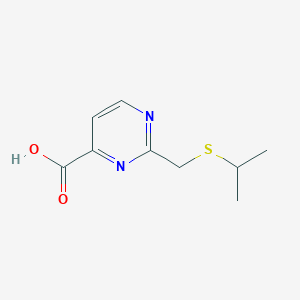
4,4'-Diselanediyldibenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diselanediyldibenzenesulfonic acid is an organic compound with the molecular formula C₁₂H₁₀O₆S₂Se₂ and a molecular weight of 472.25 g/mol . This compound is characterized by the presence of selenium atoms, which are relatively rare in organic chemistry. The compound is primarily used in research settings and has various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diselanediyldibenzenesulfonic acid typically involves the reaction of diselenide compounds with sulfonic acid derivatives. One common method involves the reaction of 4,4’-diselenobisbenzenesulfonyl chloride with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diselanediyldibenzenesulfonic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Diselanediyldibenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of the original compound .
科学的研究の応用
4,4’-Diselanediyldibenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 4,4’-Diselanediyldibenzenesulfonic acid is primarily related to its selenium content. Selenium atoms can participate in redox reactions, acting as both oxidizing and reducing agents. This dual functionality allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation .
類似化合物との比較
Similar Compounds
- 4,4’-Diselenobisbenzenesulfonic acid
- 4,4’-Diselenodibenzoic acid
- 4,4’-Diselenodiphenyl ether
Uniqueness
4,4’-Diselanediyldibenzenesulfonic acid is unique due to its specific combination of selenium and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form stable complexes with various metals .
特性
分子式 |
C12H10O6S2Se2 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC名 |
4-[(4-sulfophenyl)diselanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10O6S2Se2/c13-19(14,15)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |
InChIキー |
JMJNCJLWRXLIBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Se][Se]C2=CC=C(C=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
